molecular formula C9H8FIO B14065847 1-(4-Fluoro-3-iodophenyl)propan-2-one

1-(4-Fluoro-3-iodophenyl)propan-2-one

Cat. No.: B14065847
M. Wt: 278.06 g/mol
InChI Key: QIGFCYBCJNZOBA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8FIO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 4-position and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-3-iodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the halogenation of a phenylpropanone derivative. For instance, starting with 4-fluorophenylpropan-2-one, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would typically be optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-iodophenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-iodophenyl)propan-2-one
  • 1-(2,3-Difluoro-4-iodophenyl)propan-1-ol
  • 4-Fluoro-1,3-dioxolan-2-one

Uniqueness

The presence of both fluorine and iodine atoms allows for versatile chemical modifications and interactions .

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

1-(4-fluoro-3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8FIO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3

InChI Key

QIGFCYBCJNZOBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)I

Origin of Product

United States

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